5-(Butan-2-ylamino)pentan-1-ol
Description
5-(Butan-2-ylamino)pentan-1-ol is a secondary amine-alcohol hybrid compound characterized by a pentan-1-ol backbone substituted with a butan-2-ylamino group at the fifth carbon.
Properties
CAS No. |
6622-27-1 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
5-(butan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-9(2)10-7-5-4-6-8-11/h9-11H,3-8H2,1-2H3 |
InChI Key |
BGEVWGPSWDXWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylamino)pentan-1-ol typically involves the reaction of butan-2-amine with pentan-1-ol under specific conditions. One common method is the reductive amination of pentan-1-ol using butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium on carbon are often used to facilitate the reaction, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-ylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
5-(Butan-2-ylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-(Butan-2-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, where it undergoes enzymatic transformations .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- For example, 5-(Diethylamino)pentan-1-ol derivatives exhibit melting points <100°C, while aryl-substituted analogs (e.g., 3j in ) melt at 84°C due to crystallinity .
- Solubility: The hydroxyl group enhances water solubility, while hydrophobic alkylamino groups improve organic phase compatibility.
Table 2: Physical Properties
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